molecular formula C7H14N2S B1347432 Cyclohexylthiourea CAS No. 5055-72-1

Cyclohexylthiourea

Cat. No. B1347432
CAS RN: 5055-72-1
M. Wt: 158.27 g/mol
InChI Key: LEEHHPPLIOFGSC-UHFFFAOYSA-N
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Scientific Research Applications

Enzyme Inhibition

  • Field : Biochemistry
  • Application : Cyclohexylthiourea derivatives have been tested for their anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase .
  • Method : The compounds were obtained in the laboratory under aerobic conditions. They were then tested for their inhibitory activity against the enzymes .
  • Results : One of the compounds exhibited better enzyme inhibition with IC50 values of 50, and 60 µg/mL against acetylcholinesterase and butyrylcholinesterase respectively .

Mercury Sensing

  • Field : Analytical Chemistry
  • Application : Cyclohexylthiourea derivatives have been investigated for their potential as sensing probes for the determination of mercury using spectrofluorimetric technique .
  • Method : The compounds were synthesized and their fluorescence properties were studied in the presence of mercury .
  • Results : One of the compounds showed moderate sensitivity during fluorescence studies .

Ring-Opening Polymerization

  • Field : Polymer Chemistry
  • Application : Cyclohexylthiourea has been used in the ring-opening polymerization (ROP) of phosphate esters . This process is important for the synthesis of biodegradable polymers, which have potential applications in clinical and therapeutic fields .
  • Method : The ROP of 2-isobutoxy-2-oxo-1,3,2-dioxaphospholane (iBP) was catalyzed by 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) or the combination of DBU/thiourea .
  • Results : The DBU/TU/BnOH cooperatively catalyzed ROP of iBP is more thermodynamically and kinetically favorable than that catalyzed by the two-component DBU/BnOH .

Oxygen Atom Transfer Reagent

  • Field : Organic Chemistry
  • Application : Cyclohexylthiourea has been used as an oxygen atom transfer (OAT) reagent . This process is important for organic and organometallic transformations .
  • Method : An iodoaryl group is installed pendant to the cyclic monomer for post-polymerization modification into an iodosylaryl oxygen atom transfer reagent .
  • Results : A test reaction to triphenylphosphine demonstrates the ability of the polymer to engage in an oxygen atom transfer reaction with a substrate .

Fluorescent Detectors

  • Field : Analytical Chemistry
  • Application : Thiourea derivatives, including Cyclohexylthiourea, are used as fluorescent detectors for heavy metal ions including Hg2+ and various anions in aqueous media .
  • Method : The compounds are synthesized and their fluorescence properties are studied in the presence of heavy metal ions and various anions .
  • Results : The compounds have shown the ability to detect both anions and cations, making them versatile detectors .

Biodegradable Polymers

  • Field : Polymer Chemistry
  • Application : Cyclohexylthiourea has been used in the development of biodegradable polymers. These polymers are desirable to mitigate the environmental impact of plastic waste .
  • Method : The monomers for the polycarbonate backbone are sourced from the biodegradable 2,2-bis (hydroxymethyl) propionic acid molecule, and an iodoaryl group is installed pendant to the cyclic monomer for post-polymerization modification .
  • Results : The development of these biodegradable polymer backbones is of great interest due to the long lifetimes of many traditional polymer products and the alarming rate at which these non-biodegradable materials are being added to the environment .

Safety And Hazards

Future Directions

Cyclohexylthiourea and its derivatives have potential applications in various fields. For example, they have been used in the synthesis of thermoresponsive copolycarbonates8, and in the ring-opening polymerization of phosphate esters5. Further research could explore these and other potential applications.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

cyclohexylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEHHPPLIOFGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198585
Record name Thiourea, cyclohexyl- (9CI)
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Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylthiourea

CAS RN

5055-72-1
Record name N-Cyclohexylthiourea
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Record name Cyclohexylthiourea
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Record name Cyclohexylthiourea
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Record name Thiourea, cyclohexyl- (9CI)
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Record name 1-cyclohexylthiourea
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Record name CYCLOHEXYLTHIOUREA
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Synthesis routes and methods I

Procedure details

295.5 g (2.1 mol) of benzoyl chloride were added dropwise over the course of 10 minutes to a solution of 165.0 g (2.2 mol) of ammonium thiocyanate in 500 ml of absolute acetone. After refluxing for 10 minutes, 198.9 g (2.0 mol) of cyclohexylamine were added dropwise, and the mixture was refluxed for a further 20 minutes. It was then stirred into 4 1 of ice-water, and the water was decanted off the oily product. The residue was dissolved in a hot mixture of 2 1 of 10% strength sodium hydroxide solution and 500 ml of ethanol and refluxed for 30 minutes. The reaction mixture was then diluted with ice-water, and the pH was adjusted initially to 1 with concentrated hydrochloric acid and then to 9 with solid sodium bicarbonate. The resulting precipitate was filtered off with suction, washed with water and dried at 80° C. under reduced pressure.
Quantity
295.5 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
198.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-(cyclohexylcarbamothioyl)benzamide (17.1 g, 65.5 mmol) in ethanol was added aqueous potassium carbonate (18.2 g, 132.2 mmol). The mixture was stirred at reflux temperature for 4 h. The organic layer was concentrated to a small volume, after which the product could be collected by filtration, then washed with petroleum ether and dried in vacuo to give the title compound as a white solid (9.8 g, 95% two steps).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexylthiourea
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Cyclohexylthiourea
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Cyclohexylthiourea
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Cyclohexylthiourea
Reactant of Route 6
Cyclohexylthiourea

Citations

For This Compound
399
Citations
J Duque, O Estévez-Hernández… - Journal of …, 2009 - Taylor & Francis
Cadmium chloride complex of 1-furoyl-3-cyclohexylthiourea (CyTu) was prepared and characterized by elemental analysis, IR, and Raman spectroscopy. The structure of the complex …
Number of citations: 27 www.tandfonline.com
Z He, G Liu, X Yang, W Liu - Journal of Industrial and Engineering …, 2016 - Elsevier
In this paper, a novel surfactant, N,N-diethyl-N′-cyclohexylthiourea (DECHTU) was synthesized and first introduced as a collector for chalcopyrite flotation. The micro-flotation results …
Number of citations: 39 www.sciencedirect.com
S Karakus, B Koçyığıt‐Kaymakcioğlu… - … der Pharmazie: An …, 2009 - Wiley Online Library
A series of novel thiourea derivatives carrying the 5‐cylohexylamino‐1,3,4‐thiadiazole moiety was synthesized and their anticonvulsant activity was evaluated. Structures of the …
Number of citations: 37 onlinelibrary.wiley.com
FU Rahman, M Bibi, E Khan, AB Shah, M Muhammad… - Molecules, 2021 - mdpi.com
In this study six unsymmetrical thiourea derivatives, 1-isobutyl-3-cyclohexylthiourea (1), 1-tert-butyl-3-cyclohexylthiourea (2), 1-(3-chlorophenyl)-3-cyclohexylthiourea (3), 1-(1,1-dibutyl)-…
Number of citations: 19 www.mdpi.com
S Jaiswal, MK Gond, MK Bharty, B Maiti… - Journal of Molecular …, 2021 - Elsevier
A new compound bis(N-cyclohexylthiourea) (H 2 chth) has been synthesized and characterized with the aid of elemental analyses, IR, NMR and single crystal X-ray diffraction data. …
Number of citations: 4 www.sciencedirect.com
C Bied, JJE Moreau, MWC Man - Tetrahedron: Asymmetry, 2001 - Elsevier
Several new chiral urea and thiourea ligands have been prepared by reaction of (1R,2R)-1,2-diaminocyclohexane with various organic isocyanates and isothiocyanates. These were …
Number of citations: 34 www.sciencedirect.com
AD Gammack Yamagata, S Datta… - Angewandte Chemie …, 2015 - Wiley Online Library
… Energetic discrimination between Michael transition states TS-J and TS-K results from differing cyclohexylthiourea conformations: Rotation about the C(cyclohexyl)N(thiourea) bond …
Number of citations: 86 onlinelibrary.wiley.com
KC Joshi, A Dandia, S Sanan - Journal of heterocyclic …, 1989 - Wiley Online Library
… phenylthiourea, cyclohexylthiourea, phenylurea, thiourea and urea with fluorine containing 3… reaction with fluorinated phenylthiourea/cyclohexylthiourea or phenylurea gave exclusively …
Number of citations: 6 onlinelibrary.wiley.com
R Todd, G Rubio, DJ Hall, S Tempelaar, AP Dove - Chemical Science, 2013 - pubs.rsc.org
The synthesis and application of a dibenzyl-functionalized bispidine, in combination with 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) co-catalyst, has been …
Number of citations: 38 pubs.rsc.org
BM Upton, RM Gipson, S Duhović, BR Lydon… - Inorganic Chemistry …, 2014 - pubs.rsc.org
… 1-Hydroxymethylferrocene, 57 1-hydroxyethylferrocene, 58 α-propargyl-δ-valerolactone, 59 and 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea 60 were synthesized according …
Number of citations: 25 pubs.rsc.org

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